molecular formula C16H14F2O B3031517 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol CAS No. 427-53-2

4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol

Cat. No.: B3031517
CAS No.: 427-53-2
M. Wt: 260.28 g/mol
InChI Key: YAKFETHTYBAIJR-UHFFFAOYSA-N
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Description

4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol is a complex organic compound characterized by the presence of fluorine atoms and a cyclopropyl group attached to a benzyl alcohol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where a cyclopropyl group is introduced to a benzene ring followed by fluorination. The reaction conditions often require the use of strong Lewis acids such as aluminum chloride (AlCl3) and careful control of temperature and reaction time to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as chromium(VI) oxide (CrO3) or potassium permanganate (KMnO4) can be used to convert the alcohol group to a carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alkane.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzoic acid

  • Reduction: 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylane

  • Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme-substrate interactions.

  • Medicine: Potential use in drug discovery and development due to its unique structural features.

  • Industry: Application in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms and cyclopropyl group can influence the compound's binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

  • 4-Fluoro-alpha-cyclopropyl-alpha-(3-fluorophenyl)-benzylic alcohol

  • 4-Fluoro-alpha-cyclopropyl-alpha-(2-fluorophenyl)-benzylic alcohol

  • 4-Fluoro-alpha-cyclopropyl-alpha-(4-chlorophenyl)-benzylic alcohol

Uniqueness: 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol is unique due to the presence of two fluorine atoms at specific positions, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

cyclopropyl-bis(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c17-14-7-3-12(4-8-14)16(19,11-1-2-11)13-5-9-15(18)10-6-13/h3-11,19H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKFETHTYBAIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195394
Record name 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol
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Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427-53-2
Record name α-Cyclopropyl-4-fluoro-α-(4-fluorophenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=427-53-2
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Record name 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol
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Record name NSC78476
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Record name 4-Fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol
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Record name 4-fluoro-α-cyclopropyl-α-(4-fluorophenyl)-benzylic alcohol
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Synthesis routes and methods

Procedure details

Magnesium metal (98.2 g) was stirred with 100 ml of anhydrous ether under nitrogen for 1 hr. 4-Fluorobromobenzene (700 g) was dissolved in 1750 ml of anhydrous ether. A 20 ml aliquot of the solution was added to the magnesium metal to initiate reaction. Once reflux had begun, the 4-fluorobromobenzene solution was added at such a rate as to maintain a gentle reflux. After the addition was complete, the mixture was heated under reflux for 1 hr. Ethyl cylopropylcarboxylate (180.6 g) was dissolved in 500 ml of anhydrous ether. After the Grignard solution had been cooled to ambient temperature, the solution was added dropwise such that a gentle reflux was maintained. After complete addition of the ester, the mixture was heated under reflux for 45 mins and cooled to ambient temperature. The reaction mixture was quenched with 500 ml of saturated aqueous ammonium chloride and 2 l of ice water. The ether layer was separated and the aqueous layer was extracted twice with ether. The ether extracts were combined and washed with water and saturated brine. The ethereal mixture was dried over sodium sulfate, filtered and the solvent removed under vacuum to provide a quantitative yield or cyclopropyl-bis-(4-fluorophenyl)methanol.
Quantity
98.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
700 g
Type
reactant
Reaction Step Two
Name
Quantity
1750 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
180.6 g
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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